SB-215505

Catalog No.
S542565
CAS No.
162100-15-4
M.F
C19H16ClN3O
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB-215505

CAS Number

162100-15-4

Product Name

SB-215505

IUPAC Name

6-chloro-5-methyl-N-quinolin-4-yl-2,3-dihydroindole-1-carboxamide

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-8-21-16-5-3-2-4-14(16)17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22,24)

InChI Key

BPVGSWDWIRIUME-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=NC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

6-chloro-5-methyl-1-(5-quinolylcarbamoyl)indoline, SB 215505, SB-215505, SB215505

Canonical SMILES

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=NC4=CC=CC=C43

Description

The exact mass of the compound 6-chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide is 337.0982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SB-215505 is a chemical compound known for its role as a potent and selective antagonist of the serotonin 5-HT2B receptor. This compound exhibits a high degree of selectivity, primarily distinguishing itself from related receptors such as 5-HT2A and 5-HT2C, which are also part of the serotonin receptor family. The unique selectivity of SB-215505 makes it a valuable tool in pharmacological research, particularly in studies exploring the physiological and pathological roles of serotonin signaling in various biological systems .

SB-215505 acts as a selective inhibitor of CK2 []. The exact mechanism of inhibition is not fully elucidated, but it's believed to involve binding to the ATP-binding pocket of the enzyme, thereby preventing ATP binding and subsequent CK2 phosphorylation activity [, ]. This inhibition disrupts various cellular processes regulated by CK2, potentially leading to therapeutic effects.

Involving SB-215505 relate to its interactions with the serotonin 5-HT2B receptor. As an antagonist, it inhibits the receptor's activity, thereby preventing serotonin from exerting its physiological effects. This inhibition can lead to various downstream effects, including alterations in neurotransmitter release and modulation of cardiovascular responses. Additionally, SB-215505 has been studied for its ability to prevent reactive oxygen species generation in cardiac tissues, indicating a potential protective role against oxidative stress .

SB-215505 has demonstrated significant biological activity through its antagonistic effects on the serotonin 5-HT2B receptor. Research indicates that this compound can influence wakefulness and motor activity while reducing certain sleep stages, particularly paradoxical sleep . Furthermore, studies have shown that blockade of the 5-HT2B receptor by SB-215505 can mitigate cardiac hypertrophy and superoxide generation, suggesting potential therapeutic implications in cardiovascular diseases . Its ability to selectively target this receptor also positions it as a candidate for investigating various neuropsychiatric disorders.

The synthesis of SB-215505 involves several key steps that begin with the formation of the core indole structure. The synthetic pathway typically includes:

  • Formation of Indole Core: Starting materials undergo cyclization to form the indole backbone.
  • Chlorination: Introduction of a chlorine atom at specific positions on the indole structure.
  • Quinoline Derivation: Incorporation of a quinoline moiety, which is crucial for the compound's biological activity.
  • Final Modifications: Additional functional groups are introduced to enhance selectivity and potency against the 5-HT2B receptor.

SB-215505 has potential applications in several areas:

  • Pharmacological Research: As a selective antagonist of the serotonin 5-HT2B receptor, it is used to study serotonin-related pathways and their implications in various diseases.
  • Cardiovascular Studies: Its ability to prevent cardiac hypertrophy and oxidative stress makes it relevant for research into heart diseases.
  • Neuropsychiatric Disorders: Given its effects on wakefulness and motor activity, SB-215505 may provide insights into treatments for conditions like depression or anxiety disorders.

Interaction studies involving SB-215505 have focused on its effects on other neurotransmitter systems and physiological processes. Notably, research has shown that while SB-215505 effectively blocks the 5-HT2B receptor, it does not significantly affect other serotonin receptors such as 5-HT2A or 5-HT2C, highlighting its specificity . This selectivity is crucial for understanding its pharmacodynamics and minimizing off-target effects in experimental settings.

Several compounds share structural or functional similarities with SB-215505. These include:

Compound NameReceptor TargetUnique Features
SB-2047415-HT2ALess selective; broader receptor interaction profile
LY-538575-HT2CFocused on anxiety-related pathways
Ketanserin5-HT2A/5-HT2CAntagonist with sedative properties

Uniqueness of SB-215505

SB-215505's uniqueness lies in its high selectivity for the serotonin 5-HT2B receptor compared to related compounds that may interact with multiple serotonin receptors. This selectivity allows for more precise investigations into the role of this specific receptor in various biological processes without confounding effects from other receptors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

337.0981898 g/mol

Monoisotopic Mass

337.0981898 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SB-215505

Dates

Modify: 2023-08-15
1: Kantor S, Jakus R, Balogh B, Benko A, Bagdy G. Increased wakefulness, motor activity and decreased theta activity after blockade of the 5-HT2B receptor by the subtype-selective antagonist SB-215505. Br J Pharmacol. 2004 Aug;142(8):1332-42. Epub 2004 Jul 20. PubMed PMID: 15265808; PubMed Central PMCID: PMC1575194.

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